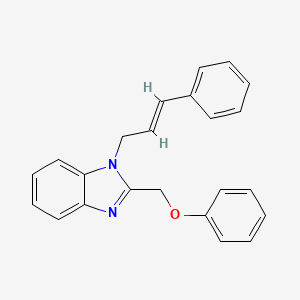![molecular formula C17H16N2O4 B5591394 5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.11100700 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Research conducted by Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Saliyan, Vinutha V. (2020) detailed molecular docking and quantum chemical calculations for a structurally similar compound, underscoring its potential biological effects based on molecular docking predictions. This study elucidates the compound's geometry optimization, vibrational spectra, and molecular parameters, highlighting its intramolecular charge transfer capabilities and providing insights into its biological activity potential (Viji et al., 2020).
Corrosion Inhibition
Lgaz, H., Saha, S., Chaouiki, A., Bhat, K., Salghi, R., Shubhalaxmi, Banerjee, P., Ali, I., Khan, Mohammad I., & Chung, I. (2020) demonstrated the utility of pyrazoline derivatives for enhancing mild steel resistance in acidic environments. Their findings indicate that these compounds, through physical and chemical adsorption, significantly inhibit corrosion, underscoring the chemical's applicability in industrial settings to prevent material degradation (Lgaz et al., 2020).
Antimicrobial Activity
Ashok, D., Rangu, Kavitha, Rao, V. Hanumantha, Gundu, S., Srilata, Ballu, & Vijjulatha, M. (2016) explored the antimicrobial activity of novel pyrazoline derivatives, showing that some compounds exhibit potent activity against bacterial and fungal strains. This work highlights the compound's potential use in developing new antimicrobial agents (Ashok et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Phenol derivatives, which this compound is a part of, have been found to be involved in a wide range of biological activities, including anti-tumor and anti-inflammatory effects . They are also used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have demonstrated significant activity, with an inhibitory concentration of 054 μM . This suggests that the compound may have potent effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-4-3-5-13(8-11)23-16-10-18-19-17(16)14-7-6-12(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMWRIYHMQTJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-yl acetate](/img/structure/B5591318.png)
![ethyl 4-[4-(acetylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5591323.png)
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}thiomorpholine](/img/structure/B5591335.png)
![3-[(1-chloro-2-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5591340.png)
![2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-3,5,7-trimethyl-1H-indole](/img/structure/B5591360.png)

![5-chloro-2-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5591369.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,4-diazepane](/img/structure/B5591370.png)

![4-{5-[(4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5591395.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)
